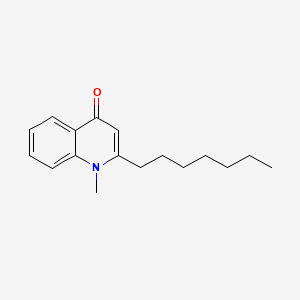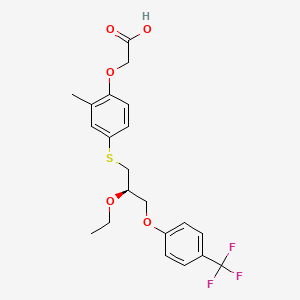
Seladelpar
Vue d'ensemble
Description
Seladelpar, également connu sous son nom chimique acide 2-[4-[(2R)-2-éthoxy-3-[4-(trifluorométhyl)phénoxy]propyl]sulfanyl-2-méthylphénoxy]acétique, est un agoniste puissant et sélectif du récepteur activé par les proliférateurs de peroxysomes delta (PPARδ). Il est principalement étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles métaboliques tels que la dyslipidémie, le syndrome métabolique, le diabète de type 2 et la stéatohépatite non alcoolique (NASH) .
Applications De Recherche Scientifique
Seladelpar has shown promise in several scientific research applications:
Chemistry: Used as a model compound to study PPARδ agonists and their chemical properties.
Biology: Investigated for its role in modulating lipid metabolism and inflammatory pathways.
Medicine: Under clinical trials for treating primary biliary cholangitis (PBC), dyslipidemia, metabolic syndrome, type 2 diabetes, and NASH
Industry: Potential applications in developing new therapeutic agents targeting metabolic and liver diseases.
Mécanisme D'action
Target of Action
Seladelpar is a potent, selective peroxisome proliferator-activated receptor (PPAR) delta agonist . PPARδ is a ligand-activated transcription factor that regulates gene expression in multiple cell types in the liver that are important in primary biliary cholangitis (PBC) .
Mode of Action
This compound interacts with its target, PPARδ, and acts as an agonist. This interaction leads to the activation of PPARδ, which in turn regulates gene expression in various liver cells . This compound decreases bile acid synthesis, a key mediator of cholestatic toxicity, in both hepatocytes and in patients . It also has important anti-inflammatory activity, inhibiting the activation of resident and recruited macrophages and their release of inflammatory mediators .
Biochemical Pathways
This compound exerts its effects by influencing multiple biochemical pathways. It decreases bile acid synthesis, which is a key mediator of cholestatic toxicity . It also inhibits the activation of resident and recruited macrophages, thereby reducing the release of inflammatory mediators . Furthermore, it increases serum markers of fatty acid oxidation while decreasing elevated levels of low-density lipoprotein cholesterol (LDL or “bad” cholesterol) and triglycerides .
Pharmacokinetics
The pharmacokinetics of this compound are currently being studied in clinical trials . These studies aim to characterize the pharmacokinetic profiles of this compound following administration of a single oral dose in subjects with varying degrees of hepatic impairment compared to healthy matched control subjects with normal hepatic function .
Result of Action
The molecular and cellular effects of this compound’s action are significant. In clinical studies of patients with PBC, this compound reduced biomarkers associated with adverse clinical outcomes (liver-related complications, transplantation, and death) while also improving pruritus (itching) . In multiple animal models, and in patients with non-alcoholic steatohepatitis, this compound was found to decrease fibrosis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Seladelpar implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement les étapes suivantes :
Formation de l'intermédiaire éthoxy : L'étape initiale implique la réaction du bromure de 2-éthoxy-3-(4-trifluorométhylphénoxy)propyle avec un composé thiol approprié pour former l'intermédiaire éthoxy.
Réaction de couplage : L'intermédiaire éthoxy est ensuite couplé à l'acide 2-méthylphénoxyacétique dans des conditions de réaction spécifiques pour produire du this compound.
Méthodes de production industrielle : La production industrielle de this compound suit une voie de synthèse similaire mais est optimisée pour la fabrication à grande échelle. Cela comprend l'utilisation de réactifs de haute pureté, de conditions de réaction contrôlées et de techniques de purification efficaces pour garantir que le produit final répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions : Seladelpar subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites, affectant ses propriétés pharmacologiques.
Substitution : this compound peut subir des réactions de substitution, en particulier au niveau des groupes phénoxy et éthoxy, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols en conditions basiques.
Principaux produits formés :
Produits d'oxydation : Sulfoxydes et sulfones.
Produits de réduction : Formes réduites de this compound.
Produits de substitution : Divers dérivés aux propriétés pharmacologiques modifiées.
4. Applications de la recherche scientifique
This compound s'est révélé prometteur dans plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les agonistes du PPARδ et leurs propriétés chimiques.
Biologie : Étudié pour son rôle dans la modulation du métabolisme lipidique et des voies inflammatoires.
Médecine : En essais cliniques pour le traitement de la cholangite biliaire primitive (CBP), de la dyslipidémie, du syndrome métabolique, du diabète de type 2 et du NASH
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les maladies métaboliques et hépatiques.
5. Mécanisme d'action
This compound exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes delta (PPARδ). Cette activation conduit à :
Inhibition de la synthèse des acides biliaires : Réduit l'expression de la 7α-hydroxylase du cholestérol (CYP7A1), une enzyme clé de la synthèse des acides biliaires.
Réduction de l'absorption du cholestérol : Diminue l'expression de la protéine Niemann-Pick C1-Like 1, réduisant l'absorption du cholestérol alimentaire.
Effets anti-inflammatoires : Module les voies inflammatoires, réduisant l'inflammation hépatique et améliorant la fonction hépatique.
Comparaison Avec Des Composés Similaires
Seladelpar est comparé à d'autres agonistes du PPAR tels que :
Elafibranor : Un agoniste dual du PPARα/δ utilisé pour le traitement du NASH.
GW501516 : Un autre agoniste du PPARδ étudié pour les troubles métaboliques.
Unicité de this compound :
Composés similaires :
- Elafibranor
- GW501516
La sélectivité et l'efficacité uniques de this compound en font un candidat prometteur pour le traitement de diverses maladies métaboliques et hépatiques.
Propriétés
IUPAC Name |
2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHYSEDOYMYMNM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045332 | |
| Record name | Seladelpar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851528-79-5 | |
| Record name | 2-[4-[[(2R)-2-Ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]thio]-2-methylphenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851528-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seladelpar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851528795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seladelpar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Seladelpar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELADELPAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C00L34NB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of seladelpar?
A1: this compound is a potent and selective agonist of peroxisome proliferator-activated receptor-delta (PPARδ) [, , , , ].
Q2: How does this compound's interaction with PPARδ affect bile acid synthesis?
A2: this compound, through PPARδ activation, suppresses bile acid synthesis by reducing the expression of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1) in hepatocytes. This reduction is mediated via the fibroblast growth factor 21 (FGF21) signaling pathway [, ].
Q3: What are some of the downstream effects of this compound's action on PPARδ in the context of nonalcoholic steatohepatitis (NASH)?
A3: this compound treatment leads to a reorganization of metabolic gene expression, particularly promoting peroxisomal and mitochondrial lipid oxidation. This results in a reduction in liver steatosis and fibrosis [].
Q4: Is there publicly available information regarding the molecular formula, weight, and spectroscopic data of this compound?
A4: The provided scientific research papers do not disclose detailed structural information like molecular formula, weight, or spectroscopic data for this compound.
Q5: How do structural modifications of this compound or similar compounds affect their activity and selectivity towards different PPAR subtypes (α, δ, γ)?
A5: While the provided research doesn't delve into specific structural modifications of this compound, studies comparing it with other PPAR agonists like lanifibranor and elafibranor offer insights. These compounds, with varying PPAR subtype selectivity, exhibit different binding modes within the ligand-binding pockets of PPARα/δ/γ, leading to varied potencies and efficacies in activating these subtypes [, ]. This suggests that even minor structural changes can significantly impact PPAR subtype selectivity and activation.
Q6: What is the relationship between this compound dosage and observed effects on interleukin-31 (IL-31) levels and pruritus in primary biliary cholangitis (PBC) patients?
A6: Research indicates a dose-dependent decrease in serum IL-31 levels with this compound treatment in PBC patients. Both 5mg and 10mg daily doses showed significant reductions compared to placebo, with the 10mg dose demonstrating a more pronounced effect. This reduction in IL-31 correlates with improvements in pruritus [].
Q7: How does this compound's impact on bile acid levels relate to its anti-pruritic effects in PBC patients?
A7: this compound treatment effectively reduces both serum IL-31 and bile acid levels in PBC patients. Notably, the decrease in both these parameters strongly correlates with each other and with observed improvements in pruritus, suggesting a mechanistic link []. This suggests that this compound's ability to lower bile acid levels contributes to its anti-pruritic effects in PBC.
Q8: Has this compound demonstrated efficacy in improving liver function markers in preclinical models of NASH?
A8: Yes, in mouse models of NASH, this compound treatment markedly improved plasma markers of liver function []. This suggests its potential as a therapeutic agent for NASH.
Q9: What are the key findings from clinical trials investigating this compound's efficacy in PBC patients with an inadequate response to ursodeoxycholic acid (UDCA)?
A9: Clinical trials like ENHANCE have shown that this compound 10mg daily leads to significant improvements in liver biochemistry and pruritus in PBC patients who haven't responded well to UDCA. Specifically, a higher percentage of patients on this compound achieved a composite biochemical response, including reduced alkaline phosphatase levels, compared to placebo [, ]. Additionally, this compound treatment resulted in a significant reduction in pruritus scores [, , ].
Q10: What is the impact of this compound treatment on long-term outcomes, such as transplant-free survival, in PBC patients?
A10: Studies indicate that treating PBC patients with this compound for 52 weeks leads to improvements in the GLOBE PBC score, a validated predictor of transplant-free survival [, ]. This suggests that this compound may contribute to improved long-term outcomes for PBC patients.
Q11: Were there any safety concerns raised during the clinical development of this compound, and if so, how were they addressed?
A11: While early clinical development of this compound was hampered by safety concerns, potentially related to liver toxicity [], subsequent trials seem to have addressed these issues. In the ENHANCE trial, for instance, no serious treatment-related adverse events were reported []. This suggests that with careful patient selection and monitoring, this compound can be used safely and effectively.
Q12: How does the safety and tolerability profile of this compound compare to placebo in PBC patients?
A12: Clinical trials show that the incidence and severity of adverse events reported were similar between this compound and placebo groups [, ]. This indicates a favorable safety and tolerability profile for this compound in the treatment of PBC.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


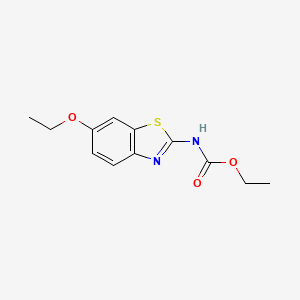
![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)
![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)
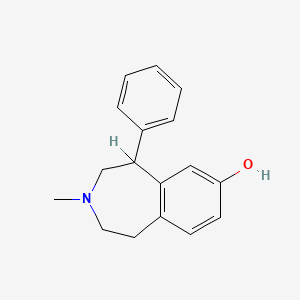
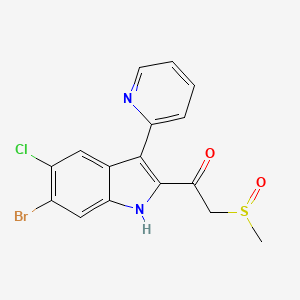
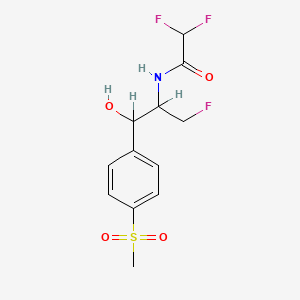
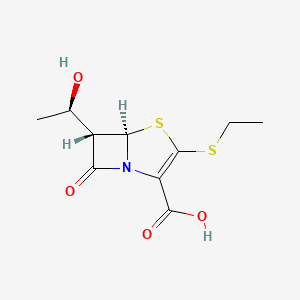
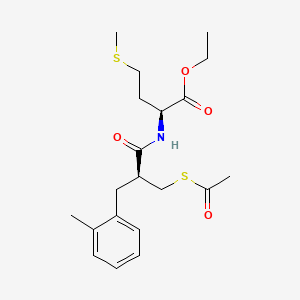
![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)
![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)
